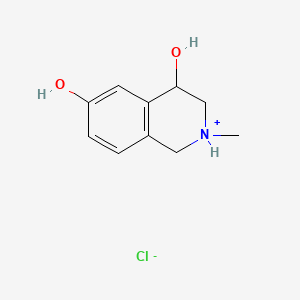
1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride” is a compound with the empirical formula C10H13NO2 · HCl . It has a molecular weight of 215.68 . This compound is also known by its synonyms: 2-Methyl-1,2,3,4-tetrahydro-4,6-isoquinolinediol hydrochloride .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C10H13NO2.ClH/c1-11-5-7-2-3-8 (12)4-9 (7)10 (13)6-11;/h2-4,10,12-13H,5-6H2,1H3;1H . The canonical SMILES string is C [NH+]1CC (C2=C (C1)C=CC (=C2)O)O. [Cl-] .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 215.67 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 215.0713064 g/mol . The topological polar surface area of the compound is 44.9 Ų . The compound has a heavy atom count of 14 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- Synthesis Techniques and Derivative Compounds : 1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride has been a subject of interest in the synthesis of various derivatives. For instance, substituted 1-methyl-3,4-dihydro-isoquinolines can be converted to acetophenomes, which are intermediates for synthesizing various substituted tetrahydro-isoquinolines, showing properties like analgesic and spasmolytic effects (Brossi et al., 1960).
Pharmacological Effects
- Anticonvulsant and Neuroprotective Properties : Certain 1,2,3,4-tetrahydroisoquinoline derivatives exhibit anticonvulsant activity against seizures induced in mice. One specific compound, FR115427, showed effective anticonvulsant properties and protected hippocampal neurons from ischemia-induced neuronal degeneration (Ohkubo et al., 1996).
Electrochemical Studies
- Role in Electrochemical Studies : The electrochemical oxidation of compounds like salsolinol (related to 1,2,3,4-tetrahydro-2-methyl-4,6-isoquinolinediol) has been studied in aqueous solutions. These studies are significant for understanding the potential relationships of such oxidation reactions to nervous system damage caused by chronic conditions like alcoholism (Fa & Dryhurst, 1991).
Analgesic and Anti-Inflammatory Effects
- Analgesic and Anti-Inflammatory Research : Research on isoquinoline derivatives, including 1,2,3,4-tetrahydroisoquinolines, indicates their potential as non-narcotic analgesics. For example, a specific derivative showed pronounced anti-inflammatory effect and was more effective than diclofenac sodium, a commonly used anti-inflammatory drug (Rakhmanova et al., 2022).
Neuroprotective Compounds
- Potential in Neuroprotection : Compounds derived from the embryo of Nelumbo nucifera seeds, including 1,2,3,4-tetrahydro-7,8-isoquinolinediol, have shown neuroprotective activity against glutamate-induced cell death. These findings underscore the relevance of isoquinoline derivatives in neuroprotective research (Weon & Ma, 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride involves the reduction of the corresponding nitro compound followed by cyclization.", "Starting Materials": [ "2-Methyl-4,5-dinitrophenol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Reduction of 2-Methyl-4,5-dinitrophenol with sodium borohydride in methanol to yield 2-Methyl-4,5-diaminophenol", "Treatment of 2-Methyl-4,5-diaminophenol with hydrochloric acid to yield 1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride", "Cyclization of 1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride with sodium hydroxide to yield the final product" ] } | |
CAS-Nummer |
57196-61-9 |
Molekularformel |
C10H14ClNO2 |
Molekulargewicht |
215.67 g/mol |
IUPAC-Name |
2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-5-7-2-3-8(12)4-9(7)10(13)6-11;/h2-4,10,12-13H,5-6H2,1H3;1H |
InChI-Schlüssel |
NQWCCJZOYHZSNW-UHFFFAOYSA-N |
SMILES |
C[NH+]1CC(C2=C(C1)C=CC(=C2)O)O.[Cl-] |
Kanonische SMILES |
CN1CC(C2=C(C1)C=CC(=C2)O)O.Cl |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


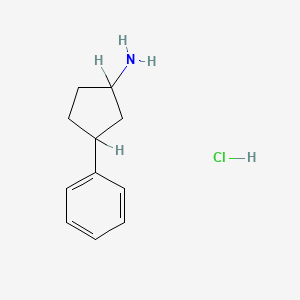

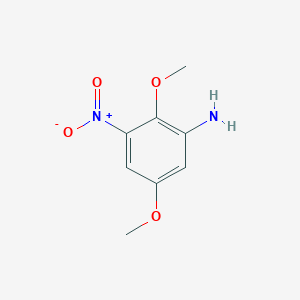


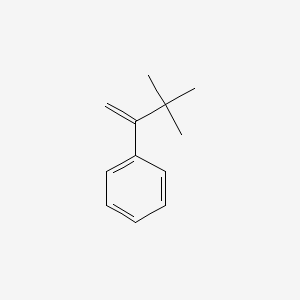

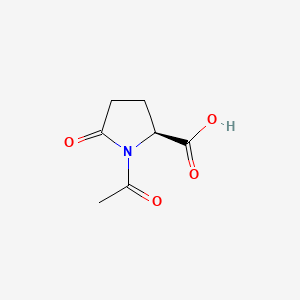



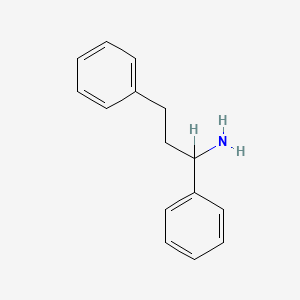
![1,2,3,4,7,7-Hexachloro-5-(2,4,6-tribromophenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B3053898.png)

